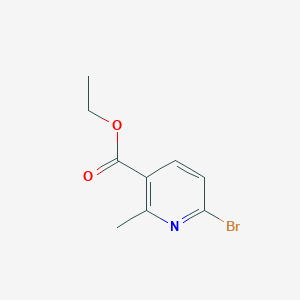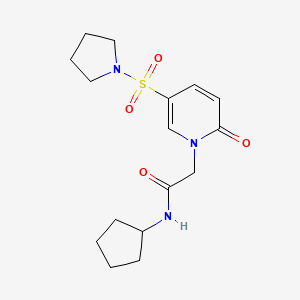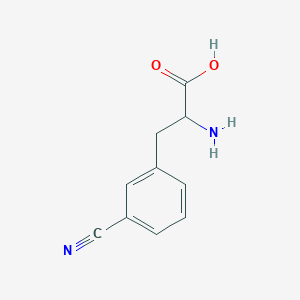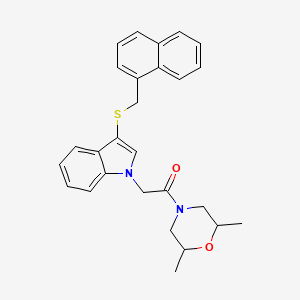![molecular formula C19H24N2O3 B2516495 1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea CAS No. 1351607-08-3](/img/structure/B2516495.png)
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Hydrogen Bonding
1-(2-Hydroxy-3-phenylpropyl)-3-(4-methoxyphenethyl)urea's research applications primarily focus on its structural properties and interactions, particularly hydrogen bonding. Studies have explored the crystalline structures of related substituted ureas, revealing insights into molecular conformations and hydrogen bonding patterns. For instance, the structure of N1, N1-dimethyl-N3-arylureas, with specific substituents, was examined through spectroscopies and X-ray diffraction, highlighting solid-state NMR effects linked to hydrogen bonding (Kołodziejski et al., 1993).
Rheology and Gelation Properties
The compound's derivatives have potential applications in modifying rheology and gelation properties. A study demonstrated how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with gel properties influenced by the anion identity. This suggests a route for tailoring physical characteristics of gels through molecular design (Lloyd & Steed, 2011).
Analytical Chemistry Applications
In analytical chemistry, derivatives of the compound have been utilized for quantitative analyses. For example, the determination of specific metabolites in urine using gas chromatography/mass spectrometry involved compounds with similar structures, aiding in the development of sensitive diagnostic assays (Muskiet et al., 1978).
Urea-Fluoride Interaction Studies
Research has also delved into the interactions between urea derivatives and various ions. The nature of urea-fluoride interaction was examined, showing how different ions influence the stability of complexes formed with urea derivatives. This could have implications for chemical sensing and separation technologies (Boiocchi et al., 2004).
Neuropeptide Receptor Antagonists
In the field of medicinal chemistry, trisubstituted phenyl urea derivatives have been identified as neuropeptide Y5 receptor antagonists, showcasing the therapeutic potential of such compounds in treating disorders related to this receptor (Fotsch et al., 2001).
Synthetic Chemistry Innovations
The compound's structural motif has been leveraged in synthetic chemistry to facilitate carbamoylation reactions under neutral conditions. Hindered ureas demonstrate efficient substitution reactions with various nucleophiles, highlighting their utility in synthetic methodologies (Hutchby et al., 2009).
Propiedades
IUPAC Name |
1-(2-hydroxy-3-phenylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-18-9-7-15(8-10-18)11-12-20-19(23)21-14-17(22)13-16-5-3-2-4-6-16/h2-10,17,22H,11-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMEGNEPYRPON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2516413.png)

![2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2516415.png)
![N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516416.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2516418.png)




![2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B2516429.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)
![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)
